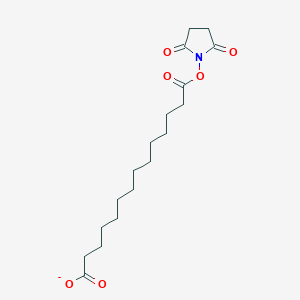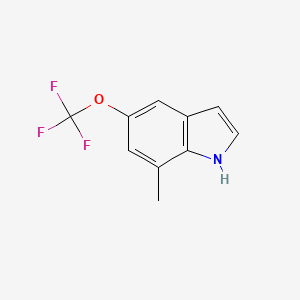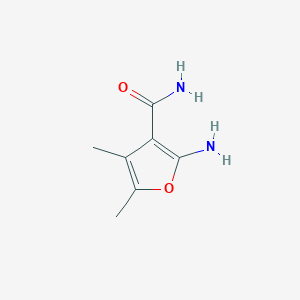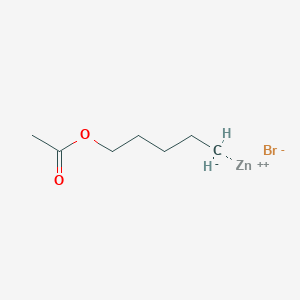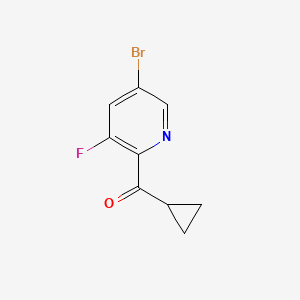
(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone is a chemical compound with the molecular formula C9H7BrFNO It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position on the pyridine ring, and a cyclopropylmethanone group attached to the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone typically involves the following steps:
Fluorination: The fluorine atom at the 3rd position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropylmethanone Introduction: The cyclopropylmethanone group can be introduced through a Friedel-Crafts acylation reaction using cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group in the cyclopropylmethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of cyclopropylmethanol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-pyridinyl)cyclopropylmethanone
- (3-Fluoro-2-pyridinyl)cyclopropylmethanone
- (5-Bromo-3-chloro-2-pyridinyl)cyclopropylmethanone
Uniqueness
(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents with the cyclopropylmethanone group provides a distinct chemical profile that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
(5-bromo-3-fluoropyridin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-7(11)8(12-4-6)9(13)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
NIRNJQPFDPIOHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=C(C=C(C=N2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


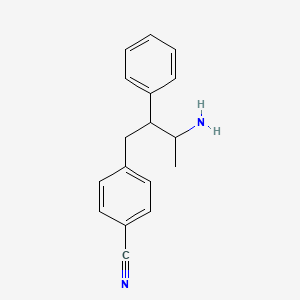
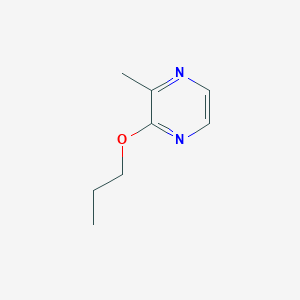
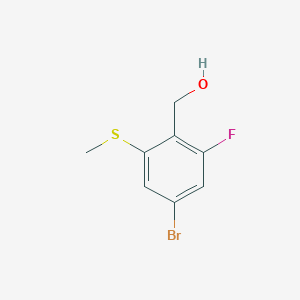
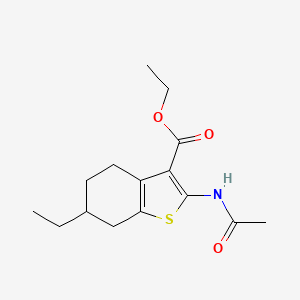
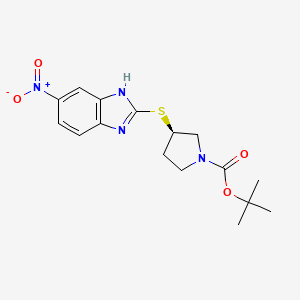

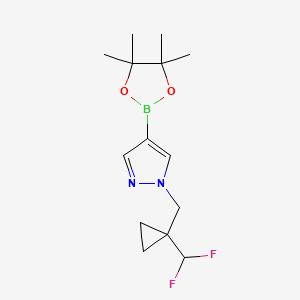
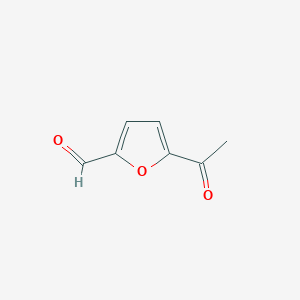
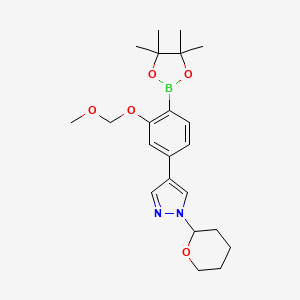
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
